molecular formula C15H22ClN3O B2666097 2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 2411248-69-4

2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2666097
CAS No.: 2411248-69-4
M. Wt: 295.81
InChI Key: VLMODYBPMPUUFH-UHFFFAOYSA-N
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Description

2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group, a cyclohexene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized from cyclohexanone through a series of reactions including bromination and dehydrohalogenation.

    Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized from appropriate precursors such as hydrazine and 1,3-diketones.

    Coupling Reactions: The cyclohexene and pyrazole derivatives are then coupled with chloroacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetamides, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide depends on its interaction with molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexene and pyrazole rings may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(cyclohex-2-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-chloro-N-[(cyclohex-4-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

The unique combination of the chloroacetamide group, cyclohexene ring, and pyrazole ring in 2-chloro-N-[(cyclohex-3-en-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide distinguishes it from similar compounds. This unique structure may confer specific reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-12-14(9-17-18(12)2)11-19(15(20)8-16)10-13-6-4-3-5-7-13/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMODYBPMPUUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(CC2CCC=CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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